molecular formula C17H32N2O5 B1443528 (S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate CAS No. 1319591-15-5

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate

Cat. No.: B1443528
CAS No.: 1319591-15-5
M. Wt: 344.4 g/mol
InChI Key: MLTORWXZEPCUQZ-LBPRGKRZSA-N
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Description

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with tert-butyl groups and a hydroxypropan-2-yl group. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamine and diacid chloride precursors.

    Introduction of Tert-butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Addition of Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is added through a nucleophilic substitution reaction using appropriate alcohol derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-yl group plays a crucial role in binding to these targets, while the piperazine ring provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate: The enantiomer of the compound with similar structural features but different stereochemistry.

    N,N’-DI-Tert-butylpiperazine-1,4-dicarboxamide: A related compound with amide groups instead of ester groups.

    2-(2-Hydroxypropan-2-yl)piperazine-1,4-dicarboxylate: A compound lacking the tert-butyl groups.

Uniqueness

(S)-DI-Tert-butyl 2-(2-hydroxypropan-2-YL)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

IUPAC Name

ditert-butyl (2S)-2-(2-hydroxypropan-2-yl)piperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O5/c1-15(2,3)23-13(20)18-9-10-19(12(11-18)17(7,8)22)14(21)24-16(4,5)6/h12,22H,9-11H2,1-8H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTORWXZEPCUQZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(C)(C)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)C(C)(C)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901112348
Record name 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1319591-15-5
Record name 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1319591-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Piperazinedicarboxylic acid, 2-(1-hydroxy-1-methylethyl)-, 1,4-bis(1,1-dimethylethyl) ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901112348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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